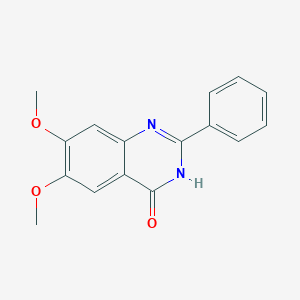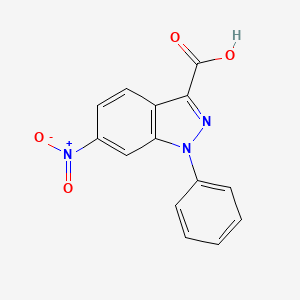
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitro group and a carboxylic acid group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid typically involves the nitration of 1-phenyl-1H-indazole-3-carboxylic acid. One common method is the reaction of 1-phenyl-1H-indazole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and byproducts.
化学反应分析
Types of Reactions
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 6-Amino-1-phenyl-1H-indazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
科学研究应用
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor. Indazole derivatives have shown inhibitory activity against enzymes such as phosphodiesterases and kinases.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The nitro group can be modified to enhance the compound’s pharmacological properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, indazole derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. The presence of the nitro group can also contribute to the compound’s reactivity and ability to form reactive intermediates that interact with biological molecules.
相似化合物的比较
Similar Compounds
1-Phenyl-1H-indazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1-phenyl-1H-indazole-3-carboxylic acid: The amino group provides different reactivity and potential biological activities compared to the nitro group.
6-Methyl-1-phenyl-1H-indazole-3-carboxylic acid: The methyl group at the 6-position alters the compound’s steric and electronic properties.
Uniqueness
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group. The nitro group enhances the compound’s reactivity, allowing for various chemical modifications, while the carboxylic acid group provides opportunities for further functionalization. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61360-50-7 |
|---|---|
分子式 |
C14H9N3O4 |
分子量 |
283.24 g/mol |
IUPAC 名称 |
6-nitro-1-phenylindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)13-11-7-6-10(17(20)21)8-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI 键 |
XSBZUCFTWCQFGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)
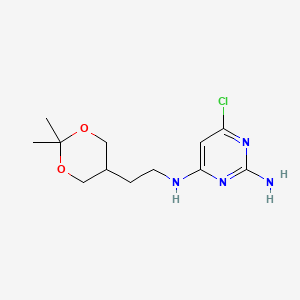
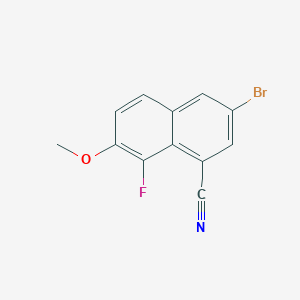
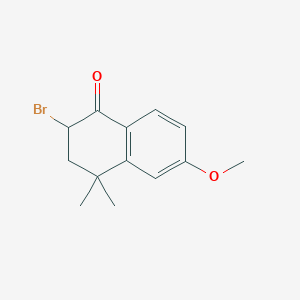
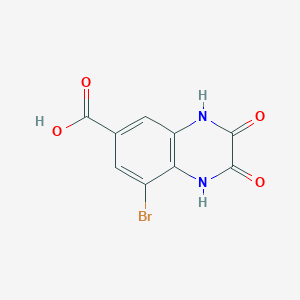

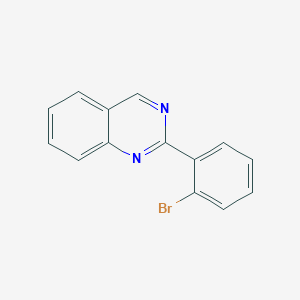
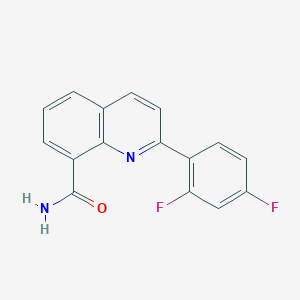
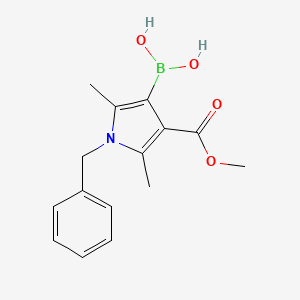

![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
